molecular formula C12H18O3 B13859291 2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid

2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid

Cat. No.: B13859291
M. Wt: 212.25 g/mol
InChI Key: ZNJFBWYDHIGLCU-UUTBDMFCSA-N
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Description

2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid is a complex organic compound characterized by its unique cyclopentyl ring structure with a pentenyl side chain and an acetic acid functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor to form the cyclopentyl ring, followed by the introduction of the pentenyl side chain through a series of reactions such as alkylation or olefination. The final step usually involves the oxidation of the intermediate to introduce the acetic acid functional group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of catalysts to increase reaction efficiency, as well as large-scale reactors to handle the increased volume of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme interactions and metabolic pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(1S,2S)-3-oxo-2-{(Z)-pent-2-en-1-yl}cyclopentyl]octanoate
  • 8-{(1S,2S)-3-Oxo-2-[(2Z)-2-penten-1-yl]cyclopentyl}octanoic acid

Uniqueness

2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopentyl ring with a pentenyl side chain and acetic acid functional group differentiates it from other similar compounds, making it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C12H18O3

Molecular Weight

212.25 g/mol

IUPAC Name

2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m0/s1/i8+1,12+1

InChI Key

ZNJFBWYDHIGLCU-UUTBDMFCSA-N

Isomeric SMILES

CC/C=C\C[C@H]1[C@@H](CCC1=O)[13CH2][13C](=O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)O

Origin of Product

United States

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